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Compound of Interest

Compound Name: Linalyl butyrate

Cat. No.: B1205819

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl butyrate (CAS No. 78-36-4) is a naturally occurring ester recognized for its
characteristic fruity and floral aroma.[1][2] It is a key component in the flavor profiles of various
fruits and is synthetically produced for use as a flavoring agent in a wide range of food
products.[1][3] These application notes provide comprehensive information on the properties,
applications, and analytical evaluation of linalyl butyrate for food science professionals.

Chemical and Physical Properties

Linalyl butyrate is the ester of linalool and butyric acid. Its chemical and physical properties
are summarized below.
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Property Value Reference
3,7-dimethylocta-1,6-dien-3-yl
Synonyms ) [4]
butanoate, Linalyl butanoate
FEMA Number 2639 [41[5]
JECFA Number 361 [4][5][6]
Molecular Formula C14H2402 [41051[7]
Molecular Weight 224.34 g/mol [417118]
Appearance Colorless to pale yellow liquid [518]
] Fruity, sweet, pear-like, with
Odor Profile ) [81[9][10]
floral and citrus nuances
. Floral, terpy, fruity, citrus, and
Taste Profile [31[8]
berry
Boiling Point 80-82 °C at 0.2 mm Hg [O1[11]
B Soluble in alcohols and oils;
Solubility [4][10]

slightly soluble in water

Regulatory Status

Generally Recognized as Safe
(GRAS) by FEMA. Permitted
for direct addition to food for
human consumption by the
FDA (21 CFR 172.515).[5][7]
[12] Deemed to have no safety
concern at current levels of
intake when used as a
flavouring agent by JECFA.[4]

[6]

Applications in the Food Industry

Linalyl butyrate is utilized to impart or enhance fruity and floral notes in a variety of food and

beverage products. Its characteristic pear-like aroma makes it a valuable component in the

creation of complex fruit flavor profiles.[1][4]
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Typical Usage Levels

The following table summarizes the typical usage levels of linalyl butyrate in various food
categories as reported by the Flavor and Extract Manufacturers Association (FEMA).

Food Category Average Maximum PPM
Baked Goods 13.0

Non-alcoholic Beverages 1.2

Frozen Dairy 4.3

Fruit Ices 4.3

Hard Candy 2.2

Gelatins / Puddings 0.09

(Source: The Good Scents Company, based on FEMA data)[5]

Experimental Protocols
Sensory Evaluation Protocols

Objective: To determine the sensory impact of linalyl butyrate in a food product.

Two common sensory discrimination tests are the Triangle Test and the Paired Comparison
Test.

1. Triangle Test Protocol
This test determines if a perceptible overall difference exists between two samples.[6][8][9]
e Materials:

o Control sample (food product without linalyl butyrate).

o Test sample (food product with a specific concentration of linalyl butyrate).

o Identical, odor-free sample cups, coded with random three-digit numbers.
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o Palate cleansers (e.g., unsalted crackers, filtered water).
o Ballots for recording responses.

o Asensory panel of at least 20-40 trained or consumer panelists.[2]

e Procedure:

[¢]

Prepare the control and test samples. Ensure they are at the same temperature and
presented in a consistent manner.

o For each panelist, present three coded samples: two are identical (either both control or
both test) and one is different. The order of presentation should be randomized for each
panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6]

o Instruct panelists to evaluate the samples from left to right.

o Ask panelists to identify the "odd" or "different" sample.[8][9]

[¢]

Provide palate cleansers for use between samples.
o Data Analysis:
o Tally the number of correct and incorrect identifications.
o The probability of choosing the correct sample by chance is 1/3.[6]

o Use a statistical table for triangle tests (or a chi-square test) to determine if the number of
correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

2. Paired Comparison Test Protocol

This test determines if a directional difference exists in a specific attribute (e.g., "fruitiness") or
to establish a preference between two samples.[13][14]

o Materials:

o Control sample.
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[e]

Test sample.

o

Coded sample cups.

Palate cleansers.

[¢]

Ballots.

[¢]

[e]

Sensory panel.

e Procedure:

o Present each panelist with two coded samples: one control and one test. The presentation
order should be randomized.

o Instruct panelists to taste both samples.

o Ask a specific question, such as "Which sample is more fruity?" or "Which sample do you
prefer?".[13]

e Data Analysis:
o Count the number of responses for each sample.

o Use a binomial table or a chi-square test to determine if the results are statistically
significant.

Analytical Chemistry Protocol: Quantification by
Headspace Gas Chromatography-Mass Spectrometry
(HS-GC-MS)

Objective: To quantify the concentration of linalyl butyrate in a food or beverage sample.
Headspace GC-MS is a suitable technique for analyzing volatile compounds like esters.[1][4]

e |nstrumentation and Materials:

o Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
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o Headspace autosampler.

o GC column suitable for flavor analysis (e.g., DB-5ms or equivalent).

o Helium carrier gas.

o 20 mL headspace vials with caps and septa.

o Linalyl butyrate standard.

o Solvent for standard preparation (e.g., ethanol or methanol).

o Internal standard (e.g., ethyl heptanoate, if required for improved accuracy).

e Sample Preparation:

[¢]

Liquid Samples (e.g., Beverages): Pipette a known volume (e.g., 5 mL) of the beverage
into a headspace vial.

o Solid or Semi-Solid Samples (e.g., Baked Goods, Yogurt): Weigh a known amount (e.g., 2
g) of the homogenized sample into a headspace vial. Add a known volume of deionized
water or a suitable buffer to create a slurry.

o Matrix Modification (Optional): Add a salt (e.g., sodium chloride) to the vial to increase the
volatility of the analytes.

o Internal Standard: If used, add a known concentration of the internal standard to each vial.

[¢]

Seal the vials immediately.

e HS-GC-MS Parameters (Example):

o Headspace Autosampler:

» Vial Equilibration Temperature: 70°C

= Vial Equilibration Time: 30 minutes

= Loop Temperature: 80°C
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» Transfer Line Temperature: 90°C

o Gas Chromatograph:
= Injector Temperature: 250°C
» Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

= Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to
250°C at 10°C/min, and hold for 5 minutes.

o Mass Spectrometer:

lon Source Temperature: 230°C

Quadrupole Temperature: 150°C

lonization Mode: Electron lonization (El) at 70 eV.

Scan Range: m/z 40-300.

 Calibration and Quantification:

o Prepare a series of calibration standards by spiking a control matrix (or a model solution)

with known concentrations of linalyl butyrate.
o Analyze the standards using the same HS-GC-MS method.

o Generate a calibration curve by plotting the peak area of linalyl butyrate (or the ratio of
the peak area of linalyl butyrate to the internal standard) against the concentration.

o Analyze the food samples and determine the concentration of linalyl butyrate by
interpolating its peak area from the calibration curve.

Visualizations
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Caption: Workflow for Sensory Evaluation of Linalyl Butyrate.

Click to download full resolution via product page

Caption: Workflow for Analytical Quantification of Linalyl Butyrate.
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Caption: Generalized Olfactory Signal Transduction Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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